2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound “2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur . It also has a fluorophenyl group (a phenyl ring with a fluorine atom attached) and a nitro group (NO2), both of which can significantly affect the compound’s properties.
Scientific Research Applications
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
Compounds with structural features similar to "2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide" have been explored for their anticancer activities. For instance, fluoro-substituted benzo[b]pyran derivatives have shown promising anti-lung cancer activity. The synthesis pathway involves condensation and treatment with various reagents to yield compounds with significant activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Thiazolyl N-benzyl-substituted Acetamide Derivatives: Src Kinase Inhibitory and Anticancer Activities
Thiazole derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, containing a thiazole ring in place of a pyridine, demonstrated significant inhibitory effects on Src kinase and cell proliferation in various human cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a benzo[d]thiazol-2-yl group, have been reported to inhibit hiv-1 rt .
Mode of Action
Similar compounds have been found to exhibit non-competitive inhibition mechanisms against their targets .
Biochemical Pathways
Compounds with similar structures have been reported to interact with the hiv-1 rt pathway .
Result of Action
Similar compounds have been reported to inhibit the activity of hiv-1 rt, which could potentially lead to a decrease in viral replication .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3S2/c16-9-1-4-11(5-2-9)23-8-14(20)18-15-17-12-6-3-10(19(21)22)7-13(12)24-15/h1-7H,8H2,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBWELMPXOPYBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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